molecular formula C9H10O2S B1422768 2-(2-Hydroxyethylthio)benzaldehyde CAS No. 53606-35-2

2-(2-Hydroxyethylthio)benzaldehyde

Cat. No. B1422768
CAS RN: 53606-35-2
M. Wt: 182.24 g/mol
InChI Key: PEPITGGBNOELSK-UHFFFAOYSA-N
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Patent
US08222273B2

Procedure details

To a slurry of potassium carbonate (362 g, 2.62 moles) in propionitrile (1000 ml) under nitrogen, was added 2-mercaptoethanol (184 ml, 2.618 moles) as a solution in propionitrile (750 ml). 2-Fluorobenzaldehyde (250 g, 2.014 moles) was added as a solution in propionitrile (750 ml) and heated at 85° C. for 18 hours. The reaction was cooled to 20° C. and sequentially washed with water (1500 ml), 1M sodium hydroxide solution (500 ml) and water (1000 ml). The final solution was dried by azeotropic distillation to leave the title compound as a clear, yellow solution in propionitrile (4250 ml). A small sample was concentrated for yield calculation (348.7 g, 95%).
Quantity
362 g
Type
reactant
Reaction Step One
Quantity
184 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[SH:7][CH2:8][CH2:9][OH:10].F[C:12]1[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=1[CH:14]=[O:15]>C(#N)CC>[OH:10][CH2:9][CH2:8][S:7][C:12]1[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=1[CH:14]=[O:15] |f:0.1.2|

Inputs

Step One
Name
Quantity
362 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
184 mL
Type
reactant
Smiles
SCCO
Name
Quantity
1000 mL
Type
solvent
Smiles
C(CC)#N
Name
Quantity
750 mL
Type
solvent
Smiles
C(CC)#N
Step Two
Name
Quantity
250 g
Type
reactant
Smiles
FC1=C(C=O)C=CC=C1
Name
Quantity
750 mL
Type
solvent
Smiles
C(CC)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 20° C.
WASH
Type
WASH
Details
sequentially washed with water (1500 ml), 1M sodium hydroxide solution (500 ml) and water (1000 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The final solution was dried by azeotropic distillation

Outcomes

Product
Name
Type
product
Smiles
OCCSC1=C(C=O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.